2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol
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Overview
Description
2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol is a complex organic compound characterized by the presence of dichlorophenyl and methoxybenzyl groups attached to a sulfonyl-propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dichlorophenylmethanesulfonyl chloride with 4-methoxybenzyl alcohol under controlled conditions to form the sulfonyl intermediate. This intermediate is then reacted with a suitable propanol derivative to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or benzyl rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols
Scientific Research Applications
2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol has several scientific research applications:
Chemistry: It is used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical or agrochemical applications.
Biology: The compound may be studied for its biological activity, including its effects on cellular processes and potential as a therapeutic agent.
Medicine: Research into its pharmacological properties could lead to the development of new drugs for treating various diseases.
Industry: It may be used in the production of specialty chemicals, polymers, or other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylmethanesulfonyl chloride: Shares the dichlorophenyl and sulfonyl groups but lacks the methoxybenzyl and propanol components.
4-Methoxybenzyl alcohol: Contains the methoxybenzyl group but lacks the dichlorophenyl and sulfonyl components.
2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group and is used in similar synthetic applications.
Uniqueness
2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry, where its distinct structure can be leveraged to achieve desired outcomes.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[(4-methoxyphenyl)methylsulfonyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4S/c1-17(20,13-5-8-15(18)16(19)9-13)11-24(21,22)10-12-3-6-14(23-2)7-4-12/h3-9,20H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKOBOLMEBTGDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=C(C=C1)OC)(C2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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